N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide is a pyridine-derived compound featuring a pyrrolidine ring linked to a 6-cyanopyridin-2-yl moiety. The cyano group on the pyridine ring introduces electronic effects, such as increased electron-withdrawing character, which may modulate reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)11-7-8-19(10-11)13-6-4-5-12(9-16)17-13/h4-6,11H,7-8,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSYGWDKUCGYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines. This suggests that the compound might interact with amines in biochemical systems.
Mode of Action
It is known that similar compounds can act as protecting groups for amino acids in organic synthesis. This suggests that the compound might interact with its targets by forming covalent bonds, thereby modifying the chemical structure and properties of the targets.
Pharmacokinetics
It is known that the compound is a solid, mainly existing in the form of white crystalline powder. It has a high solubility in solvents, which could potentially influence its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Features and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Substituent Diversity: Unlike the target compound’s 6-cyano group, analogs predominantly feature halogens (Cl, Br) or hydroxy/methoxy groups on the pyridine ring. The cyano group’s strong electron-withdrawing nature may confer distinct electronic and steric properties compared to halogens .
- Pyrrolidine Linkage : The target compound’s pyrrolidine is directly bonded to the pyridine, whereas analogs often use carbamate or ether linkages (e.g., tert-butyl carbamate in ). The direct linkage may reduce conformational flexibility and alter binding kinetics.
- Carboxamide vs. Pivalamide/Carbamate: The tert-butyl carboxamide on pyrrolidine contrasts with pivalamide (tert-butyl acetamide) or carbamate groups in analogs.
Physicochemical and Pharmacological Implications
Molecular Weight and Solubility:
The target compound’s estimated molecular weight (~300 g/mol) aligns with typical small-molecule drugs, similar to analogs like N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide (228.68 g/mol) . However, the cyano group may reduce aqueous solubility compared to hydroxy- or methoxy-substituted analogs.
Metabolic Stability:
The tert-butyl group on the carboxamide may improve metabolic stability by shielding the amide bond from enzymatic hydrolysis, a feature shared with pivalamide-containing analogs .
Electronic Effects:
The 6-cyano substituent’s electron-withdrawing nature could lower the pyridine ring’s electron density, affecting π-π stacking interactions in biological targets. This contrasts with electron-donating groups (e.g., methoxy in ), which may enhance binding to electron-deficient receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
